molecular formula C10H11NO2S B070867 4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide CAS No. 175202-43-4

4-(1,3-Dioxolan-2-yl)benzene-1-carbothioamide

Cat. No. B070867
Key on ui cas rn: 175202-43-4
M. Wt: 209.27 g/mol
InChI Key: HIAHUZPFVWVKOR-UHFFFAOYSA-N
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Patent
US07592477B2

Procedure details

To a solution of 4-(1,3-dioxolan-2-yl)benzonitrile (2 g, 0.01 mol) in dry pyridine (50 mL) and TEA (5.75 g, 0.057 mol) was passed H2S gas (freshly generated) for 1 h with stirring at RT. The reaction mixture was diluted with water (100 mL), extracted with diethyl ether (100 mL), washed with brine (50 mL) and dried. The solvent was removed under vacuum and the crude product was purified by column chromatography over silica gel (PetEther/EtOAc, 3/7) to give 4-(1,3-dioxolan-2-yl)benzenecarbothioamide (1.9 g, 86%) as yellow solid. TLC (PetEther/EtOAc 3/7), Rf=0.35
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
5.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1.[SH2:14]>N1C=CC=CC=1.O>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:13]=[CH:12][C:9]([C:10](=[S:14])[NH2:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1C(OCC1)C1=CC=C(C#N)C=C1
Step Two
Name
TEA
Quantity
5.75 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (100 mL)
WASH
Type
WASH
Details
washed with brine (50 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography over silica gel (PetEther/EtOAc, 3/7)

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(C=C1)C(N)=S
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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